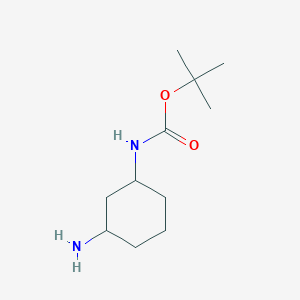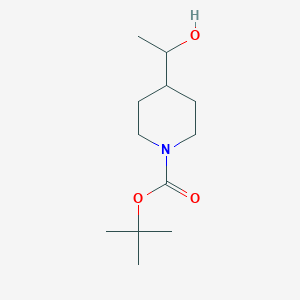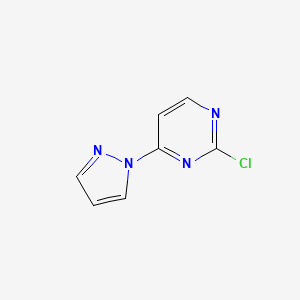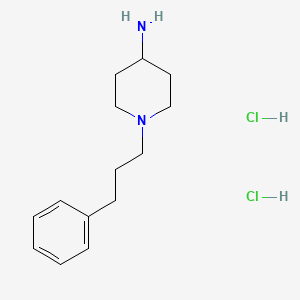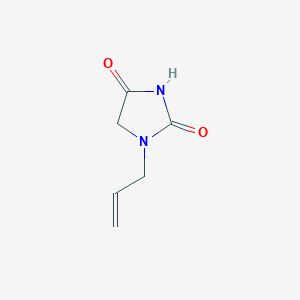
1-Allylhydantoin
Übersicht
Beschreibung
1-Allylhydantoin is a compound that can be derived from reactions involving allyl isothiocyanate (AITC) with amino acids and peptides. In a study examining the reactions of AITC with alanine, glycine, and several peptides, it was found that the formation of N-allylthiocarbamoyl amino acids (ATC-amino acids) or ATC-peptides and their transformation products, such as 3-allyl-2-thiohydantoins, occurred. These reactions were influenced by pH levels and the presence of aqueous nucleophiles .
Synthesis Analysis
The synthesis of 1-allylhydantoin derivatives can be achieved through various methods. One approach involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of sodium alkoxide in dry ethanol . Another method includes the cyclization of N-acyl-N'-(1-cyanoalkyl)hydrazine with isocyanates in the presence of a basic catalyst, followed by acid-catalyzed hydrolysis to yield 1-aminohydantoin derivatives . Additionally, solid-phase synthesis techniques have been developed to create libraries of 1-aminohydantoins using hydrazino amino acids, aldehydes, and amines .
Molecular Structure Analysis
The molecular structure of hydantoin derivatives, such as 1-methylhydantoin, has been studied using matrix isolation infrared spectroscopy and quantum chemical calculations. These studies have revealed a minimum energy structure with planar heavy atom skeleton and provided insights into the molecule's σ and π electronic systems .
Chemical Reactions Analysis
The reactivity of allylhydantoin derivatives has been explored in various contexts. For instance, the complexation of allylpseudothiohydantoin hydrochlorides with copper salts has been studied, leading to the formation of π-complexes with different coordination modes depending on the anion type . Additionally, the synthesis of 3-allyl-2-thiohydantoins from α-amino acids in reaction with allyl isothiocyanate has been reported, with the substitution pattern of the thiohydantoin depending on the starting α-amino acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydantoin derivatives have been investigated in various studies. For example, the antibacterial activity of hydantoin-containing polymers has been characterized, showing that these materials exhibit durable and regenerable antibacterial properties . The thermal behavior of 1-methylhydantoin has also been examined, identifying a new polymorph and investigating its infrared spectra and thermal properties .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Polysiloxane for Antibacterial and Hydrophobic Cotton Fabrics
- Summary of the Application : 1-Allylhydantoin is used in the synthesis of a novel polysiloxane with antibacterial and hydrophobic properties . This polysiloxane is then applied to cotton fabrics to give them these properties .
- Methods of Application or Experimental Procedures : The polysiloxane is synthesized by introducing an N-halamine compound precursor and alkoxy groups . The pre-prepared SiO2 sol and synthesized polysiloxane are then coated onto the cotton fabrics . The coated cotton fabrics are characterized by scanning electron microscopy, FT-IR, and X-ray photoelectron spectroscopy .
- Results or Outcomes : After chlorination, the coated cotton presented hydrophobicity with a contact angle of 130° . The antibacterial test demonstrated that 100% of S. aureus and 99.64% of E. coli O157:H7 could be inactivated with a contact time of 30 min . The coated cotton fabric also showed desired mechanical property and air permeability . In addition, the coated cotton fabric showed excellent stability by measuring the contact angles during washing and UV light stability tests .
Application 2: Allyl–Allyl Cross-Coupling in Natural Product Synthesis
- Summary of the Application : 1-Allylhydantoin plays a role in the allyl–allyl cross-coupling strategy, which is a practical synthetic route for the direct construction of 1,5-dienes . These 1,5-dienes are abundant in terpenes and are significant building blocks in chemical synthesis .
- Methods of Application or Experimental Procedures : The transition metal-catalyzed cross-coupling generates synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile . Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
- Results or Outcomes : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products . Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy .
Application 3: Bucherer–Bergs Multicomponent Synthesis of Hydantoins
- Summary of the Application : 1-Allylhydantoin is used in the Bucherer–Bergs reaction, which is one of the most convenient general methods for the preparation of 5-substituted and 5,5-disubstituted hydantoins . These hydantoins exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications .
- Methods of Application or Experimental Procedures : In the Bucherer–Bergs reaction, the aldehyde or ketone in aqueous ethanol is heated at 60–70° with potassium (or sodium) cyanide and ammonium carbonate to produce directly hydantoins .
- Results or Outcomes : This reaction works well for aliphatic and aromatic aldehydes or ketones and for cyclic ketones . It provides an efficient and simple method in the synthesis of important natural products as well as for the preparation of new organic compounds applicable as potential therapeutics .
Application 4: Synthesis of Polysiloxane for Antibacterial and Hydrophobic Cotton Fabrics
- Summary of the Application : 1-Allylhydantoin is used in the synthesis of a novel polysiloxane with antibacterial and hydrophobic properties . This polysiloxane is then applied to cotton fabrics to give them these properties .
- Methods of Application or Experimental Procedures : The polysiloxane is synthesized by introducing an N-halamine compound precursor and alkoxy groups . The pre-prepared SiO2 sol and synthesized polysiloxane are then coated onto the cotton fabrics . The coated cotton fabrics are characterized by scanning electron microscopy, FT-IR, and X-ray photoelectron spectroscopy .
- Results or Outcomes : After chlorination, the coated cotton presented hydrophobicity with a contact angle of 130° . The antibacterial test demonstrated that 100% of S. aureus and 99.64% of E. coli O157:H7 could be inactivated with a contact time of 30 min . The coated cotton fabric also showed desired mechanical property and air permeability . In addition, the coated cotton fabric showed excellent stability by measuring the contact angles during washing and UV light stability tests .
Application 5: Allyl–Allyl Cross-Coupling in Natural Product Synthesis
- Summary of the Application : 1-Allylhydantoin plays a role in the allyl–allyl cross-coupling strategy, which is a practical synthetic route for the direct construction of 1,5-dienes . These 1,5-dienes are abundant in terpenes and are significant building blocks in chemical synthesis .
- Methods of Application or Experimental Procedures : The transition metal-catalyzed cross-coupling generates synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile . Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
- Results or Outcomes : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products . Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-prop-2-enylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2H,1,3-4H2,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDTTZWHFZUVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621618 | |
| Record name | 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allylhydantoin | |
CAS RN |
3366-93-6 | |
| Record name | 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3366-93-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




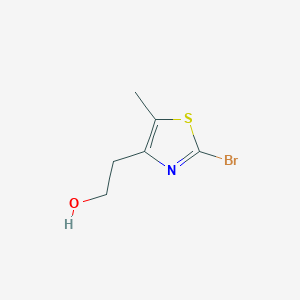
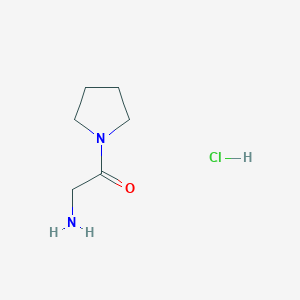
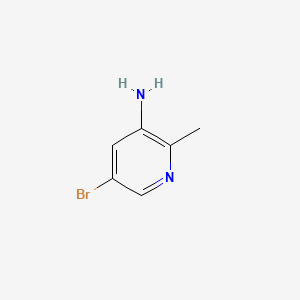
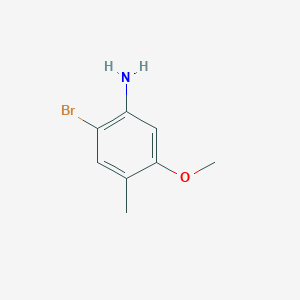
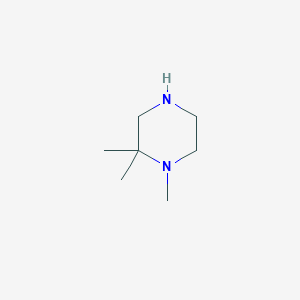
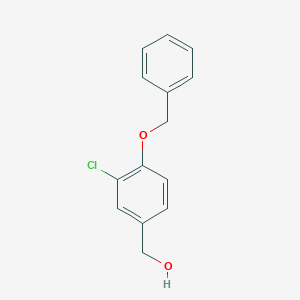
![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)
